ML224

Description

Structure

3D Structure

Properties

IUPAC Name |

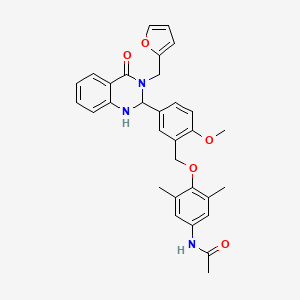

N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N3O5/c1-19-14-24(32-21(3)35)15-20(2)29(19)39-18-23-16-22(11-12-28(23)37-4)30-33-27-10-6-5-9-26(27)31(36)34(30)17-25-8-7-13-38-25/h5-16,30,33H,17-18H2,1-4H3,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTSWGYWHRJVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of ML224: A Technical Guide for Researchers

An In-depth Examination of a Selective Thyroid Stimulating Hormone Receptor Antagonist

ML224 has emerged as a significant small molecule probe for studying the function of the Thyroid Stimulating Hormone Receptor (TSHR). Identified as a selective TSHR antagonist and inverse agonist, this compound offers a valuable tool for investigating the physiological and pathological roles of this key receptor in thyroid function and autoimmune diseases like Graves' disease. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling.

Core Mechanism of Action

This compound exerts its effects by directly interacting with the Thyroid Stimulating Hormone Receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of thyroid follicular cells. Its mechanism can be characterized by two primary functions:

-

Antagonism: this compound competitively inhibits the binding of the endogenous ligand, Thyroid Stimulating Hormone (TSH), to the TSHR. This blockade prevents the conformational changes in the receptor that are necessary for signal transduction.

-

Inverse Agonism: The TSHR exhibits a degree of basal, or constitutive, activity even in the absence of TSH. This compound has been shown to reduce this basal signaling, a hallmark of inverse agonism.[1]

The primary signaling pathway affected by this compound is the Gαs-adenylyl cyclase cascade.[1] Upon activation by TSH, the TSHR couples to the Gαs protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine 3', 5'-monophosphate (cAMP).[1] As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the physiological effects of TSH, such as thyroid hormone synthesis and release. By inhibiting TSHR activation, this compound effectively suppresses the production of cAMP.[1]

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported for this compound.

| Target | Assay Type | Cell Line | This compound IC50 | Reference |

| TSHR | TSH-stimulated cAMP production | HEK293 | 2.3 µM | [1] |

| TSHR | Basal activity inhibition | HEK293 | 6 µM | [1] |

| TSHR | Inhibition of TSH stimulation | HEK293 | 2.1 µM | [2] |

| Luteinizing Hormone Receptor (LHR) | Inhibition of LH stimulation | HEK293 | > 30 µM | [2] |

| Follicle-Stimulating Hormone Receptor (FSHR) | Inhibition of FSH stimulation | HEK293 | > 30 µM | [2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro cAMP Inhibition Assay

This protocol describes the measurement of this compound's ability to inhibit TSH-stimulated cAMP production in a cell-based assay.

1. Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human TSHR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are harvested and seeded into 384-well plates at a density of 2,000-5,000 cells per well and incubated overnight to allow for attachment.

2. Compound and Agonist Preparation:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of this compound are prepared in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A solution of bovine TSH is prepared in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

3. Assay Procedure:

-

The culture medium is removed from the cell plates.

-

The prepared serial dilutions of this compound are added to the wells.

-

The plates are incubated for 20-30 minutes at room temperature.[2]

-

The TSH solution is then added to the wells to stimulate the receptor. For measuring inverse agonist activity, assay buffer without TSH is added.

-

The plates are incubated for an additional 30-60 minutes at room temperature.

4. cAMP Detection:

-

Intracellular cAMP levels are measured using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Lysis buffer containing the HTRF reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate) is added to each well.

-

The plates are incubated for 60 minutes at room temperature to allow for cell lysis and the competition reaction to reach equilibrium.

-

The fluorescence is read on a plate reader capable of HTRF detection (e.g., at 665 nm and 620 nm).

5. Data Analysis:

-

The ratio of the fluorescence signals is calculated and used to determine the cAMP concentration in each well.

-

The data are normalized to controls (vehicle-treated and TSH-stimulated).

-

The IC50 value is calculated by fitting the data to a four-parameter logistic equation using appropriate software.

In Vivo Assessment of Thyroid Function in a Mouse Model

This protocol outlines an in vivo experiment to determine the effect of this compound on thyroid function in mice.[2]

1. Animal Model:

-

Female BALB/c mice are used for the study.

2. Compound Administration:

-

This compound (also referred to as ANTAG3 in some studies) is administered at a dose of 2 mg per mouse per day.[2]

-

The compound is delivered via an intraperitoneally implanted osmotic pump to ensure continuous administration over a period of 3 days.[2]

-

Thyroid stimulation is induced by continuous stimulation with Thyrotropin-releasing hormone (TRH).[2]

3. Sample Collection and Analysis:

-

At the end of the treatment period, blood samples are collected to measure serum free thyroxine (FT4) levels using an appropriate immunoassay.

-

The thyroid glands are harvested, and total RNA is extracted.

-

Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of thyroid peroxidase (TPO) and the sodium-iodide symporter (NIS). Gene expression is normalized to a housekeeping gene.

4. Data Analysis:

-

The mean levels of FT4 and the relative mRNA expression of TPO and NIS are compared between the this compound-treated group and a vehicle-treated control group using statistical tests such as a t-test.

Conclusion

This compound is a potent and selective antagonist and inverse agonist of the TSHR. Its ability to inhibit both ligand-stimulated and basal cAMP production makes it an invaluable research tool for dissecting the roles of the TSHR in health and disease. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other modulators of the TSHR, with the ultimate goal of developing novel therapeutics for thyroid disorders.

References

ML224 as a TSHR inverse agonist

An In-depth Technical Guide to ML224 as a TSHR Inverse Agonist

This technical guide provides a comprehensive overview of this compound, a selective small-molecule inverse agonist of the Thyroid Stimulating Hormone Receptor (TSHR). It is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, thyroid disease, and G-protein coupled receptor (GPCR) pharmacology. This document details the mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways associated with this compound.

Introduction

The Thyroid Stimulating Hormone (TSH) receptor is a member of the glycoprotein hormone receptor subfamily of Class A GPCRs.[1][2] Upon binding of its endogenous ligand, TSH, the TSHR primarily couples to the Gαs protein, activating adenylyl cyclase and leading to an increase in intracellular cyclic adenosine 3′,5′-monophosphate (cAMP).[3][4] This receptor also exhibits significant basal (constitutive) activity, which is of clinical importance in conditions like thyroid cancer and non-autoimmune hyperthyroidism.[2][5]

This compound (also known as NCGC00242364 or ANTAG3) was identified as a selective TSHR inverse agonist.[3][6] It has the ability to inhibit both TSH-stimulated and the basal, agonist-independent activity of the receptor.[3][5] This property makes this compound a valuable tool for studying TSHR function and a potential therapeutic lead for diseases caused by TSHR overactivity, such as Graves' disease and certain forms of hyperthyroidism.[3][4]

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

In Vitro Activity of this compound

| Parameter | Value (IC₅₀) | Description | Cell Line | Reference |

| TSH-stimulated cAMP Production | 2.3 µM | Inhibition of cAMP production stimulated by bovine TSH. | HEK-EM 293 | [3][6][7] |

| TSHR Basal Activity | 6 µM | Inhibition of agonist-independent (constitutive) cAMP production. | HEK-EM 293 | [3] |

| TSHR Antagonism | 2.1 µM | Half-maximal inhibitory concentration against TSH stimulation. | HEK 293 | [1][8][9] |

Selectivity Profile of this compound

| Receptor | Value (IC₅₀) | Description | Reference |

| Luteinizing Hormone (LH) Receptor | > 30 µM | Inhibition of LH-stimulated cAMP production. | [6][8] |

| Follicle-Stimulating Hormone (FSH) Receptor | > 30 µM | Inhibition of FSH-stimulated cAMP production. | [6][8] |

In Vivo Efficacy of this compound (as ANTAG3) in Mice

| Condition | Parameter Measured | % Reduction | Reference |

| TRH-induced Hyperthyroidism | Serum Free T4 | 44% | [6] |

| Thyroperoxidase (TPO) mRNA | 83% | [6] | |

| Sodium-Iodide Symporter (NIS) mRNA | 75% | [6] | |

| M22-induced Hyperthyroidism | Serum Free T4 | 38% | [6] |

| Thyroperoxidase (TPO) mRNA | 40% | [6] | |

| Sodium-Iodide Symporter (NIS) mRNA | 73% | [6] |

Signaling Pathways

The TSH receptor is known to activate multiple downstream signaling pathways. This compound, as an inverse agonist, primarily targets the inhibition of the Gαs-cAMP pathway.

TSH Receptor Signaling Cascade

The binding of TSH to the TSHR initiates a conformational change that activates associated G proteins. The primary pathway involves Gαs, which stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors that regulate the expression of genes involved in thyroid hormone synthesis and thyrocyte growth. The TSHR can also couple to other G proteins, such as Gαq, to a lesser extent.

TSH Receptor Gαs-cAMP Signaling Pathway.

Mechanism of this compound Inverse Agonism

This compound acts by binding to the TSHR and stabilizing it in an inactive conformation. This not only prevents TSH from binding and activating the receptor (antagonism) but also reduces the receptor's basal, agonist-independent signaling (inverse agonism). The primary effect is a reduction in adenylyl cyclase activity and a subsequent decrease in intracellular cAMP levels.

Inhibitory action of this compound on TSHR.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize this compound.

In Vitro cAMP Accumulation Assay

This assay quantifies the ability of this compound to inhibit both basal and TSH-stimulated cAMP production in a cellular context.

1. Cell Culture:

-

Human Embryonic Kidney (HEK-EM 293) cells stably expressing the human TSH receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified 5% CO₂ incubator.

2. Assay Procedure:

-

Cells are seeded into 96- or 384-well plates and grown to confluence.

-

On the day of the assay, the growth medium is removed, and cells are washed with a serum-free assay buffer.

-

A phosphodiesterase inhibitor (e.g., IBMX) is added to prevent cAMP degradation.

-

For antagonist/inverse agonist testing, cells are pre-incubated with varying concentrations of this compound (typically from 0.001 to 100 µM) for a defined period (e.g., 20 minutes) at 37°C.[8]

-

To measure antagonism, a fixed concentration of bovine TSH (e.g., 1.8 nM) is then added to the wells containing this compound.[8] To measure inverse agonism, no agonist is added.

-

The incubation continues for a specified time (e.g., 30-60 minutes) at 37°C.

3. cAMP Quantification:

-

The reaction is stopped by lysing the cells.

-

The intracellular cAMP concentration is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based detection kit according to the manufacturer's instructions.

4. Data Analysis:

-

Data are analyzed using a non-linear regression model (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to determine the IC₅₀ values.[3]

In Vivo Hyperthyroidism Mouse Model

This protocol assesses the ability of this compound to reverse hyperthyroidism induced by either Thyrotropin-releasing hormone (TRH) or the stimulating monoclonal antibody M22.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure of a Thyrotropin Receptor Monoclonal Antibody Variable Region Provides Insight into Potential Mechanisms for its Inverse Agonist Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Small Molecule Inverse Agonist for the Human Thyroid-Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. Thyrotropin Receptor (TSHR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

The Structure-Activity Relationship of ML224: A Selective TSH Receptor Inverse Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: ML224 (also known as NCGC00242364 or ANTAG3) is a potent and selective small-molecule inverse agonist of the thyroid-stimulating hormone receptor (TSHR).[1] The TSHR, a G-protein coupled receptor (GPCR), is the primary regulator of thyroid gland function, and its dysregulation is implicated in thyroid disorders such as Graves' disease.[1] this compound emerged from a screening campaign and subsequent chemical optimization of a 2,3-dihydroquinazolin-4-one scaffold, which was initially explored for TSHR agonism. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key chemical features that govern its antagonist and inverse agonist activity. It also includes detailed experimental protocols and signaling pathway diagrams to facilitate further research and development in this area.

Core Structure and Activity

This compound is characterized by a central 2,3-dihydroquinazolin-4-one core. It selectively inhibits TSH-stimulated cyclic adenosine monophosphate (cAMP) production with an IC50 of 2.3 µM and also reduces the basal activity of the TSHR with an IC50 of 6 µM, demonstrating its inverse agonist properties.[1] Importantly, this compound shows high selectivity for the TSHR over other closely related glycoprotein hormone receptors, namely the luteinizing hormone receptor (LHR) and the follicle-stimulating hormone receptor (FSHR).[1]

Structure-Activity Relationship (SAR) Analysis

The SAR of the 2,3-dihydroquinazolin-4-one series as TSHR modulators reveals several key insights. While the initial library was developed to explore agonistic activity, modifications to the core scaffold led to the identification of antagonists and inverse agonists like this compound.

Key Chemical Features Influencing Activity:

The general structure of the explored chemical space can be divided into three main components: the dihydroquinazolinone core, the substituent at the N3 position, and the substituent at the C2 position.

-

Dihydroquinazolin-4-one Core: This heterocyclic system is essential for activity at the TSHR. It is believed to bind within the transmembrane helical bundle of the receptor.

-

N3 Position Substituent: The substituent at the N3 position of the dihydroquinazolinone ring plays a crucial role in determining the efficacy and potency of the compounds. In this compound, this position is occupied by a furan-2-ylmethyl group.

-

C2 Position Substituent: The nature of the substituent at the C2 position significantly impacts the activity. This compound possesses a substituted phenyl ring at this position.

Unfortunately, a detailed quantitative SAR table for a series of analogs of this compound with their corresponding inverse agonist activities is not publicly available in the primary probe report or subsequent publications. The development of this compound stemmed from a hit compound (CID 2887926) identified from a small library of 120 compounds designed for an SAR study of a TSHR agonist series.[1] The optimization from an agonist hit to an inverse agonist probe involved targeted chemical modifications, but a systematic exploration of the SAR for inverse agonism has not been published in a tabular format.

Quantitative Data Summary

The following table summarizes the known quantitative activity data for this compound.

| Compound | Target | Assay | IC50 (µM) | Notes |

| This compound | TSHR | TSH-stimulated cAMP production | 2.3 | Selective inverse agonist. |

| This compound | TSHR | Basal cAMP production | 6 | Demonstrates inverse agonist activity. |

| This compound | LHR | LH-stimulated cAMP production | > 30 | Shows high selectivity over LHR. |

| This compound | FSHR | FSH-stimulated cAMP production | > 30 | Shows high selectivity over FSHR. |

Experimental Protocols

Synthesis of this compound (NCGC00242364)

The synthesis of this compound is based on the general principles of forming the 2,3-dihydroquinazolin-4-one scaffold. A convergent synthetic route is typically employed.

General Procedure for the Synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4-ones:

-

Formation of the Anthranilamide Intermediate: An appropriately substituted anthranilic acid is reacted with an amine (R1-NH2) in the presence of a coupling agent (e.g., HATU, HBTU) or via activation of the carboxylic acid (e.g., conversion to an acid chloride) to form the corresponding N-substituted anthranilamide.

-

Condensation with an Aldehyde: The N-substituted anthranilamide is then condensed with an aldehyde (R2-CHO) under acidic or Lewis acidic conditions (e.g., Yb(OTf)3) to yield the 2,3-disubstituted-2,3-dihydroquinazolin-4-one. The reaction is typically carried out in a suitable solvent like acetonitrile or dichloromethane.

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

The specific, detailed synthetic scheme for this compound (ANTAG3) is provided in the supplementary information of the publication by Neumann S, et al. Endocrinology. 2014 Jan;155(1):310-4.[2]

TSHR cAMP Production Assay (Inverse Agonist and Antagonist Activity)

This protocol is based on the methods described for the characterization of this compound.

1. Cell Culture:

- Human Embryonic Kidney (HEK) 293 cells stably expressing the human TSHR are used.

- Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

2. Assay Procedure:

- Cell Seeding: Cells are seeded into 384-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.

- Compound Preparation: this compound and other test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in assay buffer.

- Inverse Agonist Assay:

- The culture medium is removed, and cells are washed with assay buffer.

- Cells are incubated with varying concentrations of the test compound in assay buffer for a specified period (e.g., 30-60 minutes) at 37°C.

- Antagonist Assay:

- Cells are pre-incubated with varying concentrations of the test compound for a short period (e.g., 15-30 minutes) at 37°C.

- A fixed concentration of TSH (typically at an EC80 or EC50 concentration) is then added to the wells, and the cells are incubated for a further period (e.g., 30-60 minutes) at 37°C.

- cAMP Measurement:

- Following incubation, the reaction is stopped by lysing the cells.

- The intracellular cAMP concentration is determined using a commercially available cAMP assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit, following the manufacturer's instructions.

3. Data Analysis:

- The raw data (e.g., fluorescence ratio for HTRF) is converted to cAMP concentrations using a standard curve.

- For antagonist activity, the IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

- For inverse agonist activity, the reduction in basal cAMP levels is plotted against the compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

TSHR Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical TSHR signaling pathway and the inhibitory effect of the inverse agonist this compound.

Caption: TSHR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

The following diagram outlines the typical experimental workflow for identifying and characterizing a TSHR inverse agonist like this compound.

References

ML224 (ANTAG3): A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery and preclinical development of ML224, also known as ANTAG3 and NCGC00242364, a selective small-molecule antagonist of the Thyroid Stimulating Hormone Receptor (TSHR). This compound has emerged as a promising lead compound for the treatment of Graves' disease and associated ophthalmopathy.

Introduction

Graves' disease is an autoimmune disorder characterized by the production of stimulating autoantibodies against the TSHR, leading to hyperthyroidism.[1] A significant portion of patients also develop Graves' ophthalmopathy, an inflammatory condition affecting the orbital tissues.[2] this compound was identified through a high-throughput screening campaign and subsequent chemical optimization as a potent and selective antagonist of the TSHR, offering a potential therapeutic strategy by directly targeting the underlying cause of the disease.[3]

Discovery and Synthesis

This compound belongs to the 2,3-dihydroquinazolin-4-one chemical class. Its discovery stemmed from a high-throughput screening of a large compound library to identify modulators of TSHR activity. The initial hits from this screen underwent medicinal chemistry efforts to improve potency, selectivity, and drug-like properties, ultimately leading to the identification of this compound.

High-Throughput Screening (HTS)

The discovery of TSHR modulators like this compound typically involves a multi-step HTS process designed to efficiently screen large compound libraries.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of the 2,3-dihydroquinazolin-4-one scaffold involves a convergent route. This typically includes the synthesis of a substituted 2-aminobenzamide "western fragment" and a substituted benzaldehyde "eastern fragment," followed by a cyclocondensation reaction to form the dihydroquinazolinone core.

Mechanism of Action and In-Vitro Profile

This compound acts as a selective antagonist of the TSHR. The TSHR is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

TSHR Signaling Pathway

Quantitative In-Vitro Data

This compound demonstrates potent and selective inhibition of the TSHR. The following table summarizes its in-vitro activity.

| Parameter | Cell Line | Agonist | Value | Reference |

| TSHR IC50 | HEK293 | TSH | 2.1 µM | [3][4] |

| LHR Inhibition | HEK293 | LH | >30 µM | [3][4] |

| FSHR Inhibition | HEK293 | FSH | >30 µM | [3][4] |

Experimental Protocol: In-Vitro cAMP Assay

The inhibitory activity of this compound was assessed using a cAMP production assay in Human Embryonic Kidney (HEK293) cells stably expressing the human TSHR, LHR, or FSHR.[5]

-

Cell Culture: HEK293 cells stably expressing the respective receptors were cultured in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.[5]

-

Assay Preparation: Cells were seeded in 24-well plates at a density of 2.2 x 105 cells/well, 24 hours prior to the experiment.[5]

-

Compound Incubation: Cells were pre-incubated with varying concentrations of this compound for 20 minutes.

-

Agonist Stimulation: Cells were then stimulated with the respective agonist (TSH, LH, or FSH) at a concentration equivalent to the EC50.

-

cAMP Measurement: After a 60-minute incubation, intracellular cAMP levels were measured using a suitable assay kit (e.g., HTRF-based assay).[5][6][7][8][9]

In-Vivo Efficacy

The in-vivo efficacy of this compound was evaluated in a mouse model of hyperthyroidism.

Animal Model

Female BALB/c mice were used to create a model of hyperthyroidism by continuous administration of either Thyrotropin-releasing hormone (TRH) or a monoclonal thyroid-stimulating antibody, M22.[3]

Quantitative In-Vivo Data

This compound demonstrated significant efficacy in reducing thyroid hormone levels and the expression of thyroid-specific genes.

| Treatment Group | Parameter | Reduction (%) | Reference |

| TRH-stimulated | Serum Free T4 | 44% | [3][4] |

| Sodium-Iodide Symporter (NIS) mRNA | 75% | [3][4] | |

| Thyroperoxidase (TPO) mRNA | 83% | [3][4] | |

| M22-stimulated | Serum Free T4 | 38% | [3][4] |

| Sodium-Iodide Symporter (NIS) mRNA | 73% | [3][4] | |

| Thyroperoxidase (TPO) mRNA | 40% | [3][4] |

Experimental Protocol: In-Vivo Mouse Study

-

Animal Model: Female BALB/c mice (8-13 weeks old) were used.[4]

-

Induction of Hyperthyroidism: Hyperthyroidism was induced by either continuous administration of TRH or a single injection of the M22 antibody.[3]

-

Drug Administration: ANTAG3 was administered continuously for 3 days via an intraperitoneal osmotic pump at a dose of 2 mg/mouse/day.[4]

-

Sample Collection and Analysis: At the end of the treatment period, blood samples were collected to measure serum free T4 levels, and thyroid glands were harvested to quantify the mRNA expression of NIS and TPO using quantitative real-time PCR.

Structure-Activity Relationship (SAR) and Pharmacokinetics

Detailed structure-activity relationship studies for this compound and its direct analogs, as well as comprehensive pharmacokinetic (ADME) data, are not extensively available in the public domain. The development of this compound from its parent compound involved chemical modifications to enhance its potency and selectivity, but specific details of these modifications and their impact on activity have not been published. Further studies are required to fully characterize the SAR and pharmacokinetic profile of this compound to support its advancement as a clinical candidate.

Conclusion

This compound (ANTAG3) is a selective and potent small-molecule antagonist of the TSHR with demonstrated in-vivo efficacy in a mouse model of Graves' disease. Its ability to inhibit TSHR signaling and reduce thyroid hormone production highlights its potential as a novel therapeutic agent for the treatment of Graves' hyperthyroidism and ophthalmopathy. Further investigation into its structure-activity relationship, pharmacokinetic properties, and long-term safety is warranted to facilitate its clinical translation.

References

- 1. Update in TSH Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crinetics.com [crinetics.com]

- 3. A selective TSH receptor antagonist inhibits stimulation of thyroid function in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay in Summary_ki [bdb99.ucsd.edu]

- 7. youtube.com [youtube.com]

- 8. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 9. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

In-Depth Technical Guide: Selectivity Profile of ML224 Against Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML224 has been identified as a potent and selective small molecule antagonist of the human Thyroid-Stimulating Hormone Receptor (TSHR). This technical guide provides a detailed analysis of its selectivity profile, specifically focusing on its activity, or lack thereof, against the closely related glycoprotein hormone receptors, the Luteinizing Hormone Receptor (LHR) and the Follicle-Stimulating Hormone Receptor (FSHR). All data is derived from publicly available bioassays conducted as part of the NIH Molecular Libraries Program. This document presents quantitative data in a structured format, details the experimental protocols for the key assays, and provides visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The glycoprotein hormone receptors, including the TSH receptor (TSHR), Luteinizing Hormone Receptor (LHR), and Follicle-Stimulating Hormone Receptor (FSHR), represent a subfamily of G-protein coupled receptors (GPCRs) that share significant structural homology. This homology presents a challenge in the development of selective small molecule modulators. This compound (also known as NCGC00242364) emerged from a high-throughput screening campaign as a selective antagonist of the TSHR. Understanding its selectivity profile against other family members is crucial for its utility as a chemical probe and as a potential therapeutic lead. This guide summarizes the key findings regarding the selectivity of this compound for the TSHR over the LHR and FSHR.

Quantitative Selectivity Data

The selectivity of this compound was determined by assessing its activity in cell-based assays for each of the three receptors: TSHR, LHR, and FSHR. The compound demonstrated potent inhibition of TSHR-mediated signaling, while showing no significant activity against LHR and FSHR at the highest concentrations tested. The quantitative data from these assays are summarized in the table below.

| Target Receptor | Compound | PubChem Assay ID (AID) | Activity | IC50 (µM) | Concentration Tested (µM) | Percent Inhibition |

| TSHR | This compound (NCGC00242364) | 504389 | Active | 2.1 | - | - |

| LHR | This compound (NCGC00242364) | 504381 | Inactive | > 46.4 | 46.4 | Not significant |

| FSHR | This compound (NCGC00242364) | 504382 | Inactive | > 46.4 | 46.4 | Not significant |

Experimental Protocols

The determination of this compound's selectivity was primarily achieved through competitive cyclic AMP (cAMP) immunoassays. The following sections detail the methodologies employed in these key experiments.

Primary TSHR Antagonist Screening (AID 504389)

This assay was designed to identify compounds that inhibit the production of cAMP stimulated by a TSHR agonist.

-

Cell Line: HEK293 cells stably expressing the human TSH receptor (HEK293-TSHR).

-

Assay Principle: A competitive immunoassay utilizing AlphaScreen® technology to measure the intracellular accumulation of cAMP. In the absence of an inhibitor, agonist stimulation of the TSHR leads to an increase in cAMP, which competes with a biotinylated cAMP probe for binding to an antibody-coated acceptor bead. This results in a decrease in the AlphaScreen® signal. An antagonist will block this effect, restoring the signal.

-

Protocol:

-

HEK293-TSHR cells were dispensed into 1536-well plates.

-

This compound (NCGC00242364) and other test compounds were added to the wells.

-

The cells were then stimulated with a bovine TSH agonist at a concentration equivalent to the EC80.

-

The plates were incubated to allow for cAMP production.

-

Lysis buffer containing the AlphaScreen® detection components (donor and acceptor beads, biotinylated cAMP) was added.

-

After an incubation period in the dark, the plates were read on an AlphaScreen®-capable plate reader.

-

Data was normalized to positive (agonist alone) and negative (no agonist) controls to calculate the percentage of inhibition.

-

LHR and FSHR Selectivity Counterscreens (AID 504381 & 504382)

These assays were conducted to determine if this compound had any inhibitory activity against the LHR and FSHR.

-

Cell Lines:

-

CHO-K1 cells stably expressing the human Luteinizing Hormone Receptor (CHO-hLHR) for AID 504381.

-

CHO-K1 cells stably expressing the human Follicle-Stimulating Hormone Receptor (CHO-hFSHR) for AID 504382.

-

-

Assay Principle: Similar to the primary TSHR assay, these were competitive cAMP immunoassays designed to measure the inhibition of agonist-induced cAMP production.

-

Protocol:

-

CHO-hLHR or CHO-hFSHR cells were dispensed into 1536-well plates.

-

This compound was added to the wells at a final concentration of 46.4 µM.

-

The cells were stimulated with their respective agonists (LH for LHR and FSH for FSHR) at a concentration that elicits a maximal response.

-

Following incubation, the intracellular cAMP levels were measured using a competitive immunoassay format.

-

The activity of this compound was determined by comparing the signal in its presence to that of the agonist alone.

-

Visualizations

The following diagrams illustrate the signaling pathways and the experimental workflow for determining the selectivity of this compound.

Caption: Canonical Gs-coupled signaling pathway for TSH, LH, and FSH receptors.

Caption: Workflow illustrating the screening cascade to determine this compound's selectivity.

Conclusion

The data presented in this guide unequivocally demonstrate that this compound is a highly selective antagonist for the Thyroid-Stimulating Hormone Receptor. Its lack of activity against the closely related Luteinizing Hormone Receptor and Follicle-Stimulating Hormone Receptor at high concentrations underscores its specificity. This well-defined selectivity profile makes this compound a valuable tool for researchers investigating the physiological and pathophysiological roles of the TSHR and a promising starting point for the development of targeted therapeutics for TSHR-mediated disorders.

The Pharmacology of NCGC00242364: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00242364, also known as ML224 and ANTAG3, is a small molecule that has been identified as a selective antagonist of the Thyroid-Stimulating Hormone Receptor (TSHR). The TSHR, a G protein-coupled receptor (GPCR), is the primary regulator of thyroid gland function and a key autoantigen in Graves' disease, an autoimmune disorder characterized by hyperthyroidism. The development of potent and selective TSHR antagonists like NCGC00242364 represents a promising therapeutic strategy for managing Graves' disease and other TSHR-related pathologies. This guide provides a comprehensive overview of the pharmacology of NCGC00242364, including its mechanism of action, quantitative activity, and the experimental protocols used for its characterization.

Mechanism of Action

NCGC00242364 functions as a selective antagonist of the TSHR. It has also been characterized as an inverse agonist, meaning it not only blocks the action of the endogenous agonist (TSH) but also reduces the basal, constitutive activity of the receptor. Its primary mechanism involves the inhibition of TSH-stimulated cyclic adenosine monophosphate (cAMP) production, a key second messenger in the TSHR signaling cascade. By blocking this pathway, NCGC00242364 effectively attenuates the downstream physiological effects of TSHR activation, such as thyroid hormone synthesis and release.

Quantitative Pharmacological Data

The potency and selectivity of NCGC00242364 have been determined through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of NCGC00242364

| Parameter | Value | Cell Line | Description |

| IC50 | 2.1 µM | HEK293 cells expressing human TSHR | Half-maximal inhibitory concentration against TSH-stimulated cAMP production. |

| Selectivity vs. LHR | > 30 µM | HEK293 cells expressing human LHR | Shows minimal inhibition of the closely related Luteinizing Hormone Receptor. |

| Selectivity vs. FSHR | > 30 µM | HEK293 cells expressing human FSHR | Shows minimal inhibition of the Follicle-Stimulating Hormone Receptor. |

Table 2: In Vivo Efficacy of NCGC00242364 in a Mouse Model of Hyperthyroidism

| Parameter | Treatment Group | % Reduction vs. Control | Animal Model |

| Serum Free T4 | TRH-stimulated | 44% | Female BALB/c mice |

| Thyroid TPO mRNA | TRH-stimulated | 75% | Female BALB/c mice |

| Thyroid NIS mRNA | TRH-stimulated | 83% | Female BALB/c mice |

| Serum Free T4 | M22-stimulated | 38% | Female BALB/c mice |

| Thyroid TPO mRNA | M22-stimulated | 40% | Female BALB/c mice |

| Thyroid NIS mRNA | M22-stimulated | 73% | Female BALB/c mice |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes involved in the characterization of NCGC00242364, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following sections provide representative, detailed methodologies for the key experiments cited in the characterization of NCGC00242364.

In Vitro TSHR Antagonist cAMP Assay (HEK293 Cells)

This protocol describes a method for determining the inhibitory activity of NCGC00242364 on TSH-stimulated cAMP production in HEK293 cells stably expressing the human TSHR.

1. Cell Culture and Plating:

- Culture HEK293 cells stably expressing the human TSHR in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

- Harvest cells using a non-enzymatic cell dissociation solution and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES).

- Plate cells in a 384-well white, solid-bottom assay plate at a density of 5,000-10,000 cells per well.

- Incubate the plate at 37°C for 18-24 hours.

2. Compound Treatment and Stimulation:

- Prepare a serial dilution of NCGC00242364 in assay buffer.

- Pre-incubate the cells with varying concentrations of NCGC00242364 for 20-30 minutes at room temperature.

- Prepare a solution of bovine TSH in assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) at a concentration that elicits 80% of the maximal response (EC80).

- Add the TSH solution to the wells and incubate for 30-60 minutes at room temperature.

3. cAMP Detection (HTRF Assay):

- Following stimulation, lyse the cells and measure intracellular cAMP levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.

- Briefly, add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

- Incubate the plate in the dark at room temperature for 60 minutes.

- Read the plate on an HTRF-compatible reader at excitation and emission wavelengths appropriate for the donor and acceptor fluorophores (e.g., 320 nm excitation, 620 nm and 665 nm emission).

- The HTRF ratio (665nm/620nm) is inversely proportional to the intracellular cAMP concentration.

4. Data Analysis:

- Calculate the percent inhibition for each concentration of NCGC00242364 relative to the TSH-stimulated control.

- Plot the percent inhibition against the log concentration of NCGC00242364 and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Mouse Model of Graves' Disease

This protocol outlines a method for evaluating the efficacy of NCGC00242364 in a mouse model of hyperthyroidism induced by either TRH or a stimulating anti-TSHR monoclonal antibody (M22).

1. Animals:

- Use female BALB/c mice, 8-12 weeks of age.

- Acclimatize the animals for at least one week before the start of the experiment.

- Provide food and water ad libitum.

2. Induction of Hyperthyroidism:

- TRH-Induced Model:

- Implant osmotic mini-pumps subcutaneously for the continuous delivery of Thyrotropin-Releasing Hormone (TRH) at a specified dose for 3-7 days.

- M22 Antibody-Induced Model:

- Administer a single intraperitoneal (i.p.) injection of the stimulating anti-TSHR monoclonal antibody M22.

3. NCGC00242364 Administration:

- Prepare NCGC00242364 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).

- Administer NCGC00242364 to the treatment group of mice via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and frequency.

- Administer vehicle alone to the control group.

4. Sample Collection and Analysis:

- At the end of the treatment period, collect blood samples via cardiac puncture or retro-orbital bleeding.

- Euthanize the mice and harvest the thyroid glands.

- Serum Free T4 Measurement:

- Separate the serum from the blood samples by centrifugation.

- Measure the concentration of free thyroxine (fT4) in the serum using a commercially available ELISA kit.

- Thyroid Gene Expression Analysis (qRT-PCR):

- Isolate total RNA from the thyroid glands using a suitable RNA extraction kit.

- Synthesize cDNA from the RNA using a reverse transcription kit.

- Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of thyroperoxidase (TPO) and the sodium-iodide symporter (NIS).

- Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

5. Data Analysis:

- Compare the mean serum fT4 levels and thyroid gene expression between the NCGC00242364-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).

- Calculate the percent reduction in fT4 and gene expression in the treated group relative to the control group.

Conclusion

NCGC00242364 is a well-characterized, selective TSHR antagonist with demonstrated in vitro potency and in vivo efficacy in a mouse model of Graves' disease. Its ability to inhibit TSHR-mediated signaling makes it a valuable research tool for studying the pathophysiology of TSHR-related disorders and a promising lead compound for the development of novel therapeutics for Graves' disease. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of thyroid biology and drug discovery.

ML224: A Technical Guide to its Antagonistic Effects on cAMP Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML224 (also known as NCGC00242364 or ANTAG3) is a potent and selective small-molecule inverse agonist of the Thyroid-Stimulating Hormone Receptor (TSHR). As a key regulator of thyroid function, the TSHR, upon activation, initiates the canonical Gs-adenylyl cyclase-cAMP signaling cascade. By antagonizing this receptor, this compound effectively mitigates both basal and TSH-stimulated intracellular cyclic AMP (cAMP) production. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in endocrinology, cell signaling, and drug discovery.

Introduction to this compound and the TSHR-cAMP Pathway

The Thyroid-Stimulating Hormone Receptor (TSHR) is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of thyroid follicular cells. The binding of its endogenous ligand, TSH, triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase (AC) to convert ATP into the second messenger cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to the synthesis and release of thyroid hormones.

This compound has been identified as a selective inverse agonist of the TSHR.[1][2] Unlike a neutral antagonist which only blocks agonist binding, an inverse agonist can reduce the basal, or constitutive, activity of the receptor in the absence of an agonist. Therefore, this compound not only competitively inhibits TSH-stimulated cAMP production but also reduces the inherent, ligand-independent signaling of the TSHR.[2]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been characterized in various in vitro cellular assays. The following tables summarize the key quantitative data regarding its effect on cAMP signaling.

Table 1: Inhibitory Potency of this compound on TSH-Stimulated cAMP Production

| Parameter | Value | Cell Line | Notes |

| IC50 | 2.1 µM | Human Embryonic Kidney (HEK) 293 cells stably expressing TSHR | Inhibition of cAMP production stimulated by 1.8 nM bovine TSH.[3] |

| IC50 | 2.3 µM | Not Specified | Inhibition of TSH-stimulated cAMP production. |

Table 2: Inverse Agonist Activity of this compound on Basal cAMP Production

| Parameter | Value | Cell Line | Notes |

| IC50 | 6.0 µM | HEK-EM 293 cells stably expressing wild-type TSHR | Inhibition of basal (agonist-independent) cAMP production.[2] |

| % Inhibition | 58% | HEK-EM 293 cells stably expressing TSHR | Maximal inhibition of basal cAMP production at a concentration of 3.0 µM.[4] |

Table 3: Selectivity of this compound

| Receptor | IC50 | Cell Line | Notes |

| Luteinizing Hormone Receptor (LHR) | > 30 µM | HEK 293 cells | Demonstrates high selectivity for TSHR over other glycoprotein hormone receptors.[3] |

| Follicle-Stimulating Hormone Receptor (FSHR) | > 30 µM | HEK 293 cells | Demonstrates high selectivity for TSHR over other glycoprotein hormone receptors.[3] |

Signaling Pathway and Mechanism of Action

This compound acts as an allosteric inverse agonist of the TSHR. It does not compete with TSH for binding to the orthosteric site on the receptor's extracellular domain. Instead, it is thought to bind to a pocket within the transmembrane domain of the receptor, stabilizing it in an inactive conformation. This prevents the Gs protein from coupling to the receptor, thereby inhibiting the activation of adenylyl cyclase and the subsequent production of cAMP.

Figure 1. this compound's inhibitory effect on the TSHR-cAMP signaling pathway.

Experimental Protocols

The following protocols are based on methodologies described in the primary literature for the characterization of this compound.[4]

Cell Culture and Maintenance

-

Cell Line: Human Embryonic Kidney (HEK-EM) 293 cells stably expressing the human TSH receptor.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain TSHR expression.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro cAMP Production Assay (ELISA-based)

This assay quantifies the inhibitory effect of this compound on both basal and TSH-stimulated cAMP accumulation in whole cells.

-

Cell Plating: Seed the HEK-293-TSHR cells into 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.

-

Pre-incubation with this compound:

-

On the day of the experiment, aspirate the growth medium and wash the cells once with Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

-

Add varying concentrations of this compound (prepared in HBSS/HEPES) to the wells. For TSH-stimulated conditions, this pre-incubation is typically for 20 minutes at 37°C. For basal conditions, the incubation is for 60 minutes.

-

-

Stimulation:

-

For TSH-stimulated cAMP production: After the pre-incubation period, add bovine TSH (to a final concentration, e.g., 1.8 nM, which represents the EC50 or EC80) and 1 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor, to the wells containing this compound. Incubate for an additional 40 minutes at 37°C.

-

For basal cAMP production: After the 60-minute incubation with this compound, add IBMX (1 mM final concentration) for the final 40 minutes of the incubation.

-

-

Cell Lysis: Aspirate the incubation medium and lyse the cells using the lysis buffer provided with a commercial cAMP assay kit (e.g., cAMP-Screen Direct™ System from Applied Biosystems).

-

cAMP Quantification: Determine the intracellular cAMP concentration in the cell lysates using a competitive Enzyme-Linked Immunosorbent Assay (ELISA)-based cAMP detection kit according to the manufacturer's protocol. The signal is typically read on a plate reader.

-

Data Analysis: The amount of cAMP produced is inversely proportional to the signal generated. Construct dose-response curves and calculate IC50 values using non-linear regression analysis.

Figure 2. General experimental workflow for assessing this compound's effect on cAMP production.

Conclusion

This compound is a valuable pharmacological tool for the study of TSHR signaling and a promising lead compound for the development of therapeutics for TSHR-mediated diseases, such as Graves' disease. Its well-characterized inhibitory effect on the cAMP signaling pathway, coupled with its selectivity, makes it an ideal probe for dissecting the physiological and pathological roles of TSHR. The data and protocols presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies of cAMP signaling and thyroid biology.

References

- 1. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A small molecule inverse agonist for the human thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Small Molecule Inverse Agonist for the Human Thyroid-Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of ML224: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML224, a selective inverse agonist of the Thyroid Stimulating Hormone Receptor (TSHR). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the TSHR for conditions such as Graves' disease and other forms of hyperthyroidism. This document outlines the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its pharmacological data.

Introduction to this compound

This compound is a small molecule compound identified as a selective inverse agonist of the Thyroid Stimulating Hormone Receptor (TSHR).[1] Inverse agonists are unique ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of this compound, it inhibits both the basal (constitutive) and the Thyroid-Stimulating Hormone (TSH)-induced activity of the TSHR.[1] This property makes this compound a valuable research tool for studying TSHR function and a potential therapeutic agent for diseases caused by TSHR overactivation, such as Graves' disease.[1]

Graves' disease is an autoimmune disorder characterized by the production of stimulating autoantibodies that continuously activate the TSHR, leading to hyperthyroidism.[1] this compound offers a targeted approach to managing this condition by directly inhibiting the overactive receptor.

Mechanism of Action and Signaling Pathway

The TSHR is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs).[1] Activation of the TSHR, either by TSH or stimulating autoantibodies, leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream target proteins, ultimately leading to the physiological effects of thyroid hormone production and release.

This compound, as an inverse agonist, binds to the TSHR and stabilizes it in an inactive conformation. This action prevents the Gαs-mediated activation of adenylyl cyclase, thereby reducing the production of cAMP.[1] This inhibition occurs at both the basal level of receptor activity and in the presence of stimulating ligands like TSH.[1]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound from in vitro pharmacological assays.

| Parameter | Value (µM) | Description |

| IC50 (TSH-stimulated cAMP production) | 2.3 | Concentration of this compound that inhibits 50% of the cAMP production stimulated by TSH.[1] |

| IC50 (Basal cAMP production) | 6.0 | Concentration of this compound that inhibits 50% of the basal (constitutive) cAMP production.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the therapeutic potential of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay for TSHR Inverse Agonist Activity

This assay is used to quantify the intracellular cAMP levels in response to TSHR activation and inhibition by this compound.

Materials:

-

HEK293 cells stably expressing the human TSHR (HEK-TSHR)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Bovine TSH (bTSH)

-

This compound

-

HTRF cAMP Assay Kit (e.g., from Cisbio)

-

384-well white microplates

-

HTRF-compatible plate reader

Procedure:

-

Cell Culture: Culture HEK-TSHR cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Harvest cells and seed them into 384-well white microplates at a density of 5,000 cells/well. Incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of bTSH at a concentration that elicits 80% of the maximal response (EC80).

-

Assay for Inverse Agonist Activity (Basal Inhibition):

-

Remove the culture medium from the cells.

-

Add the serially diluted this compound to the wells.

-

Incubate for 30 minutes at 37°C.

-

-

Assay for Antagonist Activity (TSH-Stimulated Inhibition):

-

Remove the culture medium from the cells.

-

Add the serially diluted this compound to the wells and incubate for 15 minutes at 37°C.

-

Add the EC80 concentration of bTSH to the wells.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and perform the HTRF cAMP detection according to the manufacturer's protocol. This typically involves adding a d2-labeled cAMP conjugate and a Europium cryptate-labeled anti-cAMP antibody.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

-

Calculate the 665/620 ratio and normalize the data.

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

-

Schild Analysis for Determining the Nature of Antagonism

Schild analysis is performed to determine if this compound acts as a competitive antagonist at the TSHR.

Materials:

-

Same as for the HTRF cAMP assay.

Procedure:

-

Generate TSH Dose-Response Curves:

-

Prepare serial dilutions of bTSH.

-

In the absence of this compound, generate a full dose-response curve for bTSH-stimulated cAMP production to determine its EC50.

-

-

Generate TSH Dose-Response Curves in the Presence of this compound:

-

Select several fixed concentrations of this compound.

-

For each fixed concentration of this compound, generate a full dose-response curve for bTSH.

-

-

Data Analysis:

-

Determine the EC50 of bTSH in the absence and presence of each concentration of this compound.

-

Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = EC50 (in the presence of this compound) / EC50 (in the absence of this compound).

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the Schild plot. A slope of 1 indicates competitive antagonism. The x-intercept provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (Kb).

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the preclinical characterization of a TSHR inverse agonist like this compound.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics for hyperthyroidism, particularly Graves' disease. Its mechanism as a selective TSHR inverse agonist offers a targeted approach to mitigating the effects of receptor overactivation. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and other TSHR-targeting compounds. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for ML224 in TSHR Antagonism Assays

These application notes provide a detailed protocol for determining the in vitro antagonist activity of ML224 on the Thyroid Stimulating Hormone Receptor (TSHR). The primary method focuses on the inhibition of TSH-stimulated cyclic adenosine monophosphate (cAMP) production in a recombinant cell line. An additional protocol for assessing the effect on inositol monophosphate (IP1) accumulation is also described, allowing for a comprehensive characterization of TSHR signaling antagonism.

Introduction

The Thyroid Stimulating Hormone Receptor (TSHR) is a G protein-coupled receptor (GPCR) central to thyroid gland function.[1] Upon binding of its endogenous ligand, TSH, the TSHR primarily couples to the Gs alpha subunit, activating adenylyl cyclase and leading to an increase in intracellular cAMP.[2] The receptor can also couple to the Gq/11 alpha subunit, activating phospholipase C and resulting in the production of inositol phosphates.[3][4][5] this compound has been identified as a small molecule inverse agonist and antagonist of the TSHR, making it a valuable tool for studying TSHR signaling and a potential therapeutic lead for conditions like Graves' disease.[1][2][6][7] These protocols detail the in vitro assays used to characterize the antagonist properties of this compound.

Data Presentation

The antagonist activity of this compound on the TSHR is summarized in the table below. The data represents the half-maximal inhibitory concentration (IC50) against both TSH-stimulated and basal TSHR activity.

| Compound | Target | Assay Type | Parameter | Value (µM) |

| This compound | TSHR | cAMP Production | IC50 (TSH-stimulated) | 2.3[2] |

| This compound | TSHR | cAMP Production | IC50 (basal activity) | 6.0[2] |

Signaling Pathways

The TSH receptor can activate multiple downstream signaling pathways. The primary pathway involves Gs-mediated cAMP production, while a secondary pathway involves Gq-mediated IP1 accumulation.

Experimental Protocols

Protocol 1: TSHR Antagonism Assay using cAMP Detection

This protocol describes the determination of this compound's IC50 value by measuring the inhibition of TSH-stimulated cAMP production in HEK293 cells stably expressing the human TSHR. A common method for cAMP detection is Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

-

HEK293 cells stably expressing human TSHR (HEK-TSHR)

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and selection antibiotic)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

-

Bovine TSH (bTSH)

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724)

-

HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)

-

White, solid-bottom 384-well or 1536-well assay plates

-

Multichannel pipette or automated liquid handler

-

Plate reader capable of HTRF detection

Experimental Workflow:

References

- 1. librarysearch.ohsu.edu [librarysearch.ohsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. tripod.nih.gov [tripod.nih.gov]

- 4. Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Persistent cAMP Signaling by TSH Receptors Revealed by Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Effective Concentration of ML224 for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML224 is a selective small-molecule inverse agonist and antagonist of the Thyroid Stimulating Hormone Receptor (TSHR). It is a valuable tool for in vitro studies aimed at understanding TSHR signaling and for the development of potential therapeutics for TSHR-mediated diseases, such as Graves' disease and other forms of hyperthyroidism. These application notes provide a comprehensive guide to using this compound in in vitro settings, including its effective concentration, mechanism of action, and detailed experimental protocols.

Mechanism of Action

The Thyroid Stimulating Hormone (TSH) receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] The TSHR can also couple to the Gq/11α subunit, activating the phospholipase C (PLC) pathway, which results in the generation of inositol phosphates and an increase in intracellular calcium.[2][3][4] this compound acts as an inverse agonist by reducing the basal, ligand-independent activity of the TSHR and as a competitive antagonist by blocking TSH-stimulated signaling.[1]

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound can vary depending on the cell type, the specific assay, and the experimental conditions. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in in vitro assays.

| Target | Assay Type | Cell Line | IC50 (µM) | Reference |

| TSH-stimulated cAMP production | HTRF cAMP Assay | HEK293 cells stably expressing TSHR | 2.3 | [1] |

| Basal TSHR activity | HTRF cAMP Assay | HEK293 cells stably expressing TSHR | 6 | [1] |

| TSHR antagonism | Not specified | Not specified | 2.1 | [5] |

Note: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental setup.

Signaling Pathways and Experimental Workflows

TSHR Signaling Pathway

The following diagram illustrates the primary signaling pathways activated by the TSH receptor and the point of inhibition by this compound.

Caption: TSHR signaling pathways and inhibition by this compound.

Experimental Workflow for Determining this compound Activity

This diagram outlines a general workflow for characterizing the in vitro activity of this compound.

Caption: General experimental workflow for this compound characterization.

Experimental Protocols

Cell Culture

a) HEK293 cells stably expressing TSHR (HEK293-TSHR):

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Hygromycin B) to maintain TSHR expression.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells when they reach 80-90% confluency.

b) FRTL-5 cells (a rat thyroid follicular cell line):

-

Media: Coon's modified Ham's F-12 medium supplemented with 5% calf serum and a cocktail of six hormones and growth factors ("6H"): bovine TSH (1 mU/mL), insulin (10 µg/mL), hydrocortisone (10 nM), human transferrin (5 µg/mL), somatostatin (10 ng/mL), and glycyl-L-histidyl-L-lysine acetate (10 ng/mL).

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: FRTL-5 cells are TSH-dependent for proliferation.[6][7] For experiments investigating the inhibitory effects of this compound, cells are typically deprived of TSH for a period before stimulation.

cAMP Measurement Assay (HTRF)

This protocol is adapted from the methods used in the initial characterization of this compound.[1]

Materials:

-

HEK293-TSHR or FRTL-5 cells

-

Assay buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES

-

3-isobutyl-1-methylxanthine (IBMX)

-

Bovine TSH (bTSH)

-

This compound

-

cAMP detection kit (e.g., HTRF-based kit)

-

White, opaque 384-well plates

Procedure:

-

Cell Plating: Seed cells into a 384-well plate at a density optimized for your cell line and incubate overnight.

-

TSH Deprivation (for FRTL-5 cells): If using FRTL-5 cells, replace the growth medium with a TSH-free medium 24-48 hours prior to the assay.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of bTSH at a concentration that elicits a submaximal response (e.g., EC80).

-

Pre-incubation with this compound: Remove the culture medium from the cells and add the diluted this compound solutions. Incubate for 30 minutes at 37°C.

-

Stimulation: Add the bTSH solution to the wells (except for the basal control wells) and incubate for 30-60 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the cAMP detection kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound.

Materials:

-

Cells of interest (e.g., HEK293-TSHR, FRTL-5)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against the log concentration of this compound to determine the CC50 (half-maximal cytotoxic concentration).

Western Blot for Phospho-ERK

This protocol can be used to investigate the effect of this compound on TSH-stimulated ERK phosphorylation, a downstream signaling event of the Gq/PLC pathway.

Materials:

-

Cells of interest (e.g., FRTL-5)

-

Serum-free medium

-

bTSH

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Serum Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes.

-

Stimulation: Stimulate the cells with bTSH for 5-15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary and secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

Schild Analysis for Competitive Antagonism

A Schild analysis is performed to determine if this compound acts as a competitive antagonist at the TSHR.[8][9][10]

Procedure:

-

Agonist Dose-Response Curves: Generate a dose-response curve for TSH in the absence of this compound.

-

Dose-Response Curves with Antagonist: Generate several TSH dose-response curves, each in the presence of a fixed concentration of this compound.

-

Determine EC50 Values: Calculate the EC50 value for TSH from each curve.

-

Calculate Dose Ratios: For each concentration of this compound, calculate the dose ratio (DR) by dividing the EC50 of TSH in the presence of this compound by the EC50 of TSH in the absence of this compound.

-

Schild Plot: Plot log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.

-

Data Interpretation:

-

If the plot is linear with a slope not significantly different from 1, it indicates competitive antagonism.

-

The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (KB).

-

Conclusion

This compound is a potent and selective inverse agonist/antagonist of the TSHR, making it a valuable research tool. The provided protocols offer a starting point for in vitro studies. It is essential to optimize the experimental conditions, including cell type, incubation times, and compound concentrations, to obtain reliable and reproducible results. Careful consideration of the downstream signaling pathways beyond cAMP will provide a more complete understanding of the biological effects of this compound.

References

- 1. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Novel Insights on Thyroid-Stimulating Hormone Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thyroid Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Gq Biased Small Molecule Active at the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. accegen.com [accegen.com]

- 7. FRTL-5 Cells [cytion.com]

- 8. Regulation of Inhibitors of Differentiation Family Proteins by Thyroid-Stimulating Hormone in FRTL-5 Thyroid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 10. Schild equation - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for ML224 Administration in Mouse Models of Thyroid Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction